molecular formula C13H20N2O B3013321 [(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine CAS No. 1820570-65-7

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine

Cat. No. B3013321
CAS RN: 1820570-65-7
M. Wt: 220.316
InChI Key: IHYHVOPKIDYLEC-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring substituted by a phenyl group . Some compounds in this class have been subject to illicit use as designer drugs .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a morpholine ring substituted by an ethyl group and a phenyl group . The InChI code for this compound is 1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is characterized by a molecular weight of 220.31 . The compound’s configuration is determined by the spatial arrangement of its bonds .

Scientific Research Applications

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of nonproteinogenic amino acids, which are crucial for developing peptide and peptidomimetic therapeutic agents . These amino acids, such as (2S,3R)-3-methylglutamate, play a significant role in natural products and antibiotics, and are also used to study biological processes .

Inhibitory Effects on Neurotransmitter Transporters

(2S,3R)-3-methylglutamate, a derivative of the compound, is a selective inhibitor of excitatory amino acid transporters like GLT-1, EAAT2, and EAAT4. It is used as a key tool in the study of general EAAT function, which is vital for understanding neurotransmission and related disorders .

Anti-Inflammatory and Analgesic Applications

Derivatives of the compound have shown potential as anti-inflammatory and analgesic agents. Studies have synthesized new derivatives and tested them in vitro, in silico, and in vivo, demonstrating significant inhibitory effects on enzymes like COX-1/2 and 5-LOX, which are targets for anti-inflammatory drugs .

Antioxidant Properties

Some synthesized derivatives of the compound exhibit antioxidant properties . These properties are important for protecting the body from oxidative stress, which can lead to chronic diseases and aging-related health issues .

Mukaiyama Reaction Stereoselectivity

The compound has been used to study the stereoselectivity of the Mukaiyama reaction, which is a critical aspect of synthetic organic chemistry. Understanding the stereoselectivity helps in the development of more efficient synthetic routes for pharmaceuticals .

Pyrrolidine-Based Iminosugars Synthesis

Pyrrolidine-based iminosugars, synthesized from derivatives of the compound, have a wide range of therapeutic applications, including antiviral , antimicrobial , antitumor , anticonvulsant , anti-depressant , cardioprotective , and antiplatelet agents .

properties

IUPAC Name

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYHVOPKIDYLEC-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine

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